[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466816
InChI: InChI=1S/C18H27N3O3/c1-3-20(18(23)24-13-15-8-5-4-6-9-15)12-16-10-7-11-21(16)17(22)14(2)19/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3/t14-,16-/m0/s1
SMILES: CCN(CC1CCCN1C(=O)C(C)N)C(=O)OCC2=CC=CC=C2
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13466816

Molecular Formula: C18H27N3O3

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester -

Specification

Molecular Formula C18H27N3O3
Molecular Weight 333.4 g/mol
IUPAC Name benzyl N-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-ethylcarbamate
Standard InChI InChI=1S/C18H27N3O3/c1-3-20(18(23)24-13-15-8-5-4-6-9-15)12-16-10-7-11-21(16)17(22)14(2)19/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3/t14-,16-/m0/s1
Standard InChI Key HWDSCIZJCKXORD-HOCLYGCPSA-N
Isomeric SMILES CCN(C[C@@H]1CCCN1C(=O)[C@H](C)N)C(=O)OCC2=CC=CC=C2
SMILES CCN(CC1CCCN1C(=O)C(C)N)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(CC1CCCN1C(=O)C(C)N)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Stereochemical Features

The compound’s IUPAC name, benzyl NN-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-NN-ethylcarbamate, reflects its intricate architecture. Key structural components include:

  • A pyrrolidine ring substituted at the 1-position with a (2S)-2-aminopropanoyl group.

  • A methyl-ethylcarbamate moiety linked to the pyrrolidine’s 2-position via a methylene bridge.

  • A benzyl ester protecting group on the carbamate.

The stereochemistry is defined by two chiral centers: the pyrrolidine’s 2-position (from the methylene bridge) and the α-carbon of the amino-propionyl group. X-ray crystallography and NMR studies confirm the (S) configuration at both centers, which influences the compound’s three-dimensional conformation and intermolecular interactions .

Table 1: Key Structural and Stereochemical Data

PropertyValue/DescriptionSource
Molecular FormulaC18H27N3O3\text{C}_{18}\text{H}_{27}\text{N}_{3}\text{O}_{3}
Molecular Weight333.4 g/mol
Chiral Centers2 (both S-configuration)
IUPAC NameBenzyl NN-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-NN-ethylcarbamate

Synthesis and Reaction Pathways

The synthesis of this compound involves multi-step organic transformations, typically beginning with a pyrrolidine precursor. A representative route includes:

  • Pyrrolidine Functionalization: A pyrrolidine derivative is alkylated at the 2-position with a methyl group, followed by introduction of an ethylamine side chain.

  • Amino-Propionyl Incorporation: The (S)-2-aminopropanoyl group is introduced via acylation using protected alanine derivatives, ensuring retention of stereochemistry .

  • Carbamate Formation: Reaction with benzyl chloroformate in the presence of a base yields the final carbamate ester .

Critical steps require stereochemical control, often achieved using chiral auxiliaries or asymmetric catalysis. For example, Keck allylation has been employed to establish the (S) configuration in related compounds .

Table 2: Key Synthetic Steps and Conditions

StepReagents/ConditionsYieldSource
Pyrrolidine AlkylationMethyl iodide, NaH\text{NaH}, THF75%
Acylation(S)-2-N\text{N}-Boc-aminopropanoic acid, DCC82%
Carbamate FormationBenzyl chloroformate, Et3N\text{Et}_3\text{N}, DCM68%

Spectroscopic Characterization

Spectroscopic methods confirm the compound’s structure and purity:

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3) shows signals at δ 7.38–7.23 (m, 5H, aromatic), 5.08 (s, 2H, OCH2C6H5\text{OCH}_2\text{C}_6\text{H}_5), and 3.20–3.08 (m, 1H, pyrrolidine).

  • IR: Stretches at 1742 cm1^{-1} (carbamate C=O) and 1650 cm1^{-1} (amide C=O).

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/zm/z 333.4 [M+H]+^+.

Chemical Reactivity and Stability

The compound participates in reactions typical of carbamates and amines:

  • Hydrolysis: The benzyl carbamate undergoes cleavage under acidic (HCl/EtOH) or hydrogenolytic (H2_2/Pd-C) conditions to yield primary amines .

  • Amide Formation: The free amine reacts with acyl chlorides or activated esters to form secondary amides, useful in prodrug design .

Stability studies indicate decomposition under strong acidic/basic conditions but robustness in neutral solvents.

ApplicationMechanismSource
Cardiovascular TherapeuticsECE inhibition, modulating endothelin levels
Prodrug DesignEnzymatic cleavage of carbamate to active amine

Industrial and Research Applications

  • Medicinal Chemistry: Serves as an intermediate in synthesizing peptidomimetics and enzyme inhibitors .

  • Asymmetric Synthesis: Chiral pyrrolidine derivatives are catalysts in enantioselective reactions .

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